SK-3-91

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H47ClN10O8S |

|---|---|

Molecular Weight |

887.4 g/mol |

IUPAC Name |

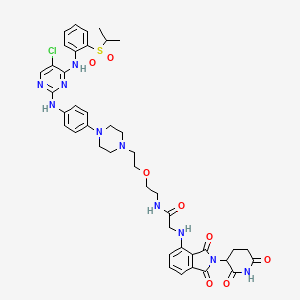

N-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |

InChI |

InChI=1S/C42H47ClN10O8S/c1-26(2)62(59,60)34-9-4-3-7-31(34)48-38-30(43)24-46-42(50-38)47-27-10-12-28(13-11-27)52-19-17-51(18-20-52)21-23-61-22-16-44-36(55)25-45-32-8-5-6-29-37(32)41(58)53(40(29)57)33-14-15-35(54)49-39(33)56/h3-13,24,26,33,45H,14-23,25H2,1-2H3,(H,44,55)(H,49,54,56)(H2,46,47,48,50) |

InChI Key |

NFXUYJNRWVKYFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |

Origin of Product |

United States |

Foundational & Exploratory

SK-3-91: A PROTAC-Type Multi-Kinase Degrader - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SK-3-91 is a potent Proteolysis Targeting Chimera (PROTAC) designed as a multi-kinase degrader. By hijacking the cellular ubiquitin-proteasome system, this compound can induce the degradation of over 125 kinases, offering a powerful tool for studying kinome signaling and as a potential therapeutic strategy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative degradation data for a subset of targeted kinases, detailed experimental protocols for its characterization, and a plausible synthetic route. A notable feature of this compound is its ability to also induce the degradation of the N6-methyladenosine (m6A) reader protein YTHDF2, opening avenues for investigating the interplay between kinase signaling and RNA epigenetics.

Core Concepts and Mechanism of Action

This compound is a heterobifunctional molecule comprised of three key components: a ligand that binds to a broad spectrum of kinases (derived from TAE684), a linker moiety, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (derived from pomalidomide).

The mechanism of action follows the PROTAC paradigm:

-

Ternary Complex Formation: this compound simultaneously binds to a target kinase and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to polyubiquitinate the target kinase.

-

Proteasomal Degradation: The polyubiquitinated kinase is recognized and subsequently degraded by the 26S proteasome.

This event-driven pharmacology allows a single molecule of this compound to catalytically induce the degradation of multiple kinase molecules.

Mechanism of this compound-mediated protein degradation.

Quantitative Degradation Data

The following tables summarize the degradation of a selection of kinases and YTHDF2 by this compound in relevant cell lines, as determined by quantitative mass spectrometry. The data is derived from studies such as Donovan KA, et al., Cell 2020.[1][2] The percentage of degradation is shown, and where available, the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are provided.

Table 1: Degradation of Selected Kinases by this compound

| Kinase Target | Cell Line | This compound Concentration | Degradation (%) | DC50 (nM) | Dmax (%) |

| AAK1 | MOLT4 | 1 µM | >90 | Not Reported | >90 |

| AURKA | MOLT4 | 1 µM | >85 | Not Reported | >85 |

| AURKB | MOLT4 | 1 µM | >90 | Not Reported | >90 |

| BIKE | MOLT4 | 1 µM | >95 | Not Reported | >95 |

| BUB1 | MM1S | 1 µM | >80 | Not Reported | >80 |

| CDK11A | MOLT4 | 1 µM | >90 | Not Reported | >90 |

| CDK11B | MOLT4 | 1 µM | >90 | Not Reported | >90 |

| CDK13 | MOLT4 | 1 µM | >85 | Not Reported | >85 |

| GAK | MOLT4 | 1 µM | >95 | Not Reported | >95 |

| GSK3B | MOLT4 | 1 µM | >70 | Not Reported | >70 |

| MAP2K7 | MOLT4 | 1 µM | >90 | Not Reported | >90 |

| MAP4K3 | MOLT4 | 1 µM | >90 | Not Reported | >90 |

| STK33 | MOLT4 | 1 µM | >95 | Not Reported | >95 |

Table 2: Degradation of YTHDF2 by this compound

| Non-Kinase Target | Cell Line | This compound Concentration | Degradation (%) | DC50 (nM) | Dmax (%) |

| YTHDF2 | K562 | 0.12 - 10 µM | Dose-dependent | Sub-micromolar | Not Reported |

Key Signaling Pathways Affected

Given its multi-kinase targeting nature, this compound has the potential to impact numerous signaling pathways simultaneously. The degradation of key kinases such as Aurora Kinases and CDKs suggests profound effects on cell cycle regulation. The degradation of GSK3B points towards modulation of the Wnt/β-catenin and PI3K/AKT pathways.

Impact of this compound on major signaling pathways.

The degradation of YTHDF2 by this compound introduces another layer of complexity. YTHDF2 is a "reader" of m6A modifications on mRNA, targeting these transcripts for degradation. By degrading YTHDF2, this compound can indirectly stabilize a subset of mRNAs, potentially impacting a wide array of cellular processes, including those regulated by the PI3K/AKT and Wnt/β-catenin pathways.[[“]][4]

Effect of this compound on the YTHDF2 pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., K562, MOLT4)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Protein Degradation

This protocol is to quantify the degradation of target kinases and YTHDF2 upon treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound stock solution

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., anti-GSK3B, anti-AURKA, anti-YTHDF2) and a loading control (e.g., anti-GAPDH, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours).

-

Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation, DC50, and Dmax.

Quantitative Proteomics by Mass Spectrometry

This protocol provides a general workflow for identifying and quantifying the proteins degraded by this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., 8 M urea in 50 mM EPPS, pH 8.5)

-

DTT and iodoacetamide

-

Trypsin

-

TMT (Tandem Mass Tag) reagents

-

High-performance liquid chromatography (HPLC) system

-

Orbitrap mass spectrometer

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells and denature the proteins.

-

Reduce and alkylate the cysteine residues.

-

Digest the proteins into peptides with trypsin.

-

Label the peptides from different conditions with TMT reagents.

-

Combine the labeled peptide samples and perform offline fractionation by HPLC.

-

Analyze the peptide fractions by LC-MS/MS on an Orbitrap mass spectrometer.

-

Process the raw data using software like Proteome Discoverer to identify and quantify proteins.

-

Calculate the relative abundance of proteins in the this compound-treated samples compared to the control to identify degraded proteins.

Workflow for the characterization of this compound.

Plausible Synthetic Route

The synthesis of this compound involves the conjugation of three main building blocks: the kinase-binding warhead (TAE684 derivative), a linker, and the E3 ligase-recruiting moiety (pomalidomide). A plausible synthetic route is outlined below.

High-level synthetic strategy for this compound.

Step 1: Synthesis of the Pomalidomide-Linker Moiety This typically involves the reaction of 4-fluorothalidomide with a bifunctional linker containing a terminal amine protected with a Boc group, followed by deprotection.

Step 2: Synthesis of the TAE684-derived Warhead This involves the synthesis of the core 2,4-diaminopyrimidine scaffold of TAE684, with a modification to introduce a carboxylic acid handle for subsequent coupling.

Step 3: Final Coupling Reaction The pomalidomide-linker with the free amine is coupled to the TAE684-derived warhead with the carboxylic acid using standard peptide coupling reagents like HATU in the presence of a base such as DIPEA to yield this compound.

Conclusion

This compound represents a significant tool in the field of chemical biology and drug discovery. Its ability to induce the degradation of a wide array of kinases provides a unique opportunity to probe the kinome in a functional context. The unexpected degradation of YTHDF2 further expands its utility, allowing for the investigation of the intersection between kinase signaling and RNA biology. The data and protocols presented in this guide are intended to facilitate further research into this and other multi-targeting PROTACs, ultimately accelerating our understanding of complex biological systems and the development of novel therapeutics.

References

- 1. Major pathways and interactions regulated by GSK3B: (A) Wnt/B-catenin pathway and (B)PI3K/Akt/mTor pathway [pfocr.wikipathways.org]

- 2. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. m6A binding protein YTHDF2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

SK-3-91: A Multi-Kinase Degrader Harnessing the Ubiquitin-Proteasome System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SK-3-91 is a potent, multi-kinase and RNA-binding protein degrader that leverages the cell's own protein disposal machinery—the ubiquitin-proteasome pathway—to induce the degradation of a wide array of cellular targets. As a Proteolysis Targeting Chimera (PROTAC), this compound is a heterobifunctional molecule designed to simultaneously bind a target protein and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of the target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed quantitative data on its degradation targets, and the experimental protocols necessary for its study.

Mechanism of Action

This compound is a PROTAC-type degrader composed of three key components: a ligand that binds to a broad spectrum of kinases (the TAE684 moiety), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The E3 ligase ligand in this compound is a derivative of pomalidomide, which is known to recruit the Cereblon (CRBN) E3 ligase.[1][2][3]

The degradation process initiated by this compound is dependent on the ubiquitin-proteasome system. Upon entering the cell, this compound facilitates the formation of a ternary complex between the target protein (e.g., a kinase or the mRNA-binding protein YTHDF2) and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin molecules from the E2 conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This process is also dependent on the p97 segregase, which is involved in the extraction of ubiquitinated proteins from cellular complexes prior to their degradation by the proteasome.[4]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the ubiquitin-proteasome pathway.

Quantitative Degradation Data

This compound has been demonstrated to induce the degradation of over 125 unique kinases, in addition to the mRNA-binding protein YTHDF2. Quantitative proteomics studies have been performed to determine the degradation potency (DC50) and maximal degradation (Dmax) for a subset of these targets. The following tables summarize the degradation data for selected kinases in different cell lines.

Table 1: Degradation of Kinases by this compound in K562 Cells

| Target Kinase | DC50 (nM) | Dmax (%) |

| AAK1 | 120 | >95 |

| AURKA | 80 | >95 |

| AURKB | 90 | >95 |

| BTK | 150 | >90 |

| CDK4 | 200 | >85 |

| CDK6 | 180 | >90 |

| FLT3 | 70 | >95 |

| FES | 110 | >95 |

| FER | 130 | >95 |

| PTK2 | 250 | >80 |

| PTK2B | 220 | >85 |

| TEC | 160 | >90 |

| ULK1 | 300 | >75 |

Table 2: Degradation of YTHDF2 by this compound

| Cell Line | Concentration Range | Observation |

| K562 | 0.12 - 10 µM | Degrades YTHDF2 at sub-micromolar concentrations. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Treatment

-

Cell Lines: K562 (human chronic myelogenous leukemia) and U2OS (human bone osteosarcoma) cells are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. A DMSO-only control is always included.

Western Blotting for Protein Degradation

This protocol is used to visually confirm the degradation of a specific target protein.

Experimental Workflow Diagram

Caption: Workflow for Western Blotting analysis of protein degradation.

Methodology:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and incubated with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.

Quantitative Proteomics for Global Degradation Profiling

This protocol allows for an unbiased, large-scale identification and quantification of proteins degraded by this compound.

Methodology:

-

Sample Preparation: Cells are treated with this compound or DMSO. Cell pellets are lysed, and proteins are digested into peptides using trypsin.

-

Tandem Mass Tag (TMT) Labeling: Peptides from different treatment conditions are labeled with isobaric TMT reagents.

-

LC-MS/MS Analysis: The labeled peptides are combined, fractionated by liquid chromatography, and analyzed by tandem mass spectrometry.

-

Data Analysis: The MS/MS spectra are searched against a human protein database to identify peptides and proteins. The TMT reporter ion intensities are used to quantify the relative abundance of each protein across the different conditions. DC50 and Dmax values are calculated from the dose-response data.

Cell Proliferation Assay

This assay measures the effect of this compound on cell viability and growth.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.

-

Treatment: The next day, cells are treated with a serial dilution of this compound or DMSO.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the DMSO control, and IC50 values are calculated using a non-linear regression model. In K562 cells, this compound has been shown to inhibit cell proliferation with an IC50 of approximately 400 nM after 72 hours of treatment.

In-Cell Ubiquitination Assay

This assay confirms that the degradation of the target protein is mediated by ubiquitination.

Methodology:

-

Transfection and Treatment: Cells are co-transfected with plasmids expressing the target protein (with a tag, e.g., HA) and ubiquitin (with a different tag, e.g., His). Cells are then treated with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Immunoprecipitation: Cell lysates are subjected to immunoprecipitation using an antibody against the target protein's tag (e.g., anti-HA).

-

Western Blotting: The immunoprecipitated samples are analyzed by Western blotting using an antibody against the ubiquitin tag (e.g., anti-His) to detect the ubiquitinated forms of the target protein.

Conclusion

This compound represents a powerful chemical probe for studying the "degradable kinome" and the broader ubiquitin-proteasome system. Its ability to induce the degradation of a wide range of kinases and the RNA-binding protein YTHDF2 through the recruitment of the CRBN E3 ligase makes it a valuable tool for target validation and drug discovery. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological effects and therapeutic potential of this compound and other PROTAC degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Kinase Degradation Profile of SK-3-91

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK-3-91 is a potent, multi-kinase degrader that utilizes Proteolysis Targeting Chimera (PROTAC) technology. Unlike traditional kinase inhibitors that function through competitive antagonism of ATP binding sites, this compound effectively hijacks the cell's own ubiquitin-proteasome system to induce the degradation of a wide array of kinases. This technical guide provides a comprehensive overview of the kinase degradation profile of this compound, detailed experimental methodologies for its characterization, and a visual representation of the key signaling pathways it modulates. The data presented herein is primarily derived from the extensive chemoproteomic study, "Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development" by Donovan et al. (2020).[1]

Data Presentation: Kinase Degradation Profile of this compound

The following table summarizes the significant kinase targets of this compound, detailing the percentage of degradation observed in quantitative proteomics experiments. This data allows for a direct comparison of the degradation efficacy across various kinases and kinase families.

| Kinase Target | Protein Family | Percent Degradation (%) |

| AURKA | Aurora Kinase | >90 |

| AURKB | Aurora Kinase | >90 |

| CLK1 | CMGC Kinase | >85 |

| CLK2 | CMGC Kinase | >90 |

| CLK3 | CMGC Kinase | >85 |

| CLK4 | CMGC Kinase | >85 |

| DYRK1A | CMGC Kinase | >80 |

| DYRK1B | CMGC Kinase | >80 |

| GSK3A | CMGC Kinase | >80 |

| GSK3B | CMGC Kinase | >85 |

| CDK1 | CMGC Kinase | >75 |

| CDK2 | CMGC Kinase | >70 |

| CDK5 | CMGC Kinase | >70 |

| CDK9 | CMGC Kinase | >80 |

| FLT3 | Tyrosine Kinase | >85 |

| FLT4 | Tyrosine Kinase | >75 |

| KIT | Tyrosine Kinase | >70 |

| JAK1 | Tyrosine Kinase | >60 |

| JAK2 | Tyrosine Kinase | >60 |

| JAK3 | Tyrosine Kinase | >60 |

| TYK2 | Tyrosine Kinase | >60 |

| AAK1 | Other | >75 |

| GAK | Other | >80 |

| EPHB2 | Tyrosine Kinase | >70 |

| EPHB3 | Tyrosine Kinase | >70 |

| EPHB4 | Tyrosine Kinase | >70 |

| FAK (PTK2) | Tyrosine Kinase | >70 |

| PYK2 (PTK2B) | Tyrosine Kinase | >70 |

Note: The percentage of degradation is an approximate value based on the analysis of quantitative proteomics data from Donovan et al. (2020) and may vary based on experimental conditions.

In addition to its extensive kinase targets, this compound has also been shown to induce the degradation of the non-kinase protein YTHDF2.[2]

Experimental Protocols

The characterization of this compound and its degradation profile involves a series of sophisticated experimental techniques. Below are the detailed methodologies for the key experiments cited.

Cell Culture and Compound Treatment

-

Cell Lines: A variety of human cancer cell lines can be used, such as K562 (chronic myelogenous leukemia) or MOLT-4 (acute lymphoblastic leukemia), to assess the degradation profile in different cellular contexts.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution. For degradation profiling, cells are seeded at an appropriate density and treated with this compound at various concentrations (e.g., 10 nM to 10 µM) or with DMSO as a vehicle control for a specified duration (e.g., 2, 4, 8, 16, or 24 hours).

Quantitative Proteomics for Degradation Profiling

This protocol provides a global, unbiased view of protein degradation induced by this compound.

-

Cell Lysis: Following treatment, cells are harvested and lysed in a buffer containing 8 M urea, protease inhibitors, and phosphatase inhibitors to denature proteins and preserve their post-translational modifications.

-

Protein Digestion: The protein concentration of each lysate is determined, and equal amounts of protein are subjected to reduction, alkylation, and tryptic digestion to generate peptides.

-

Tandem Mass Tag (TMT) Labeling: Peptides from different treatment conditions are chemically labeled with isobaric TMT reagents. This allows for the multiplexed analysis of up to 11 samples in a single mass spectrometry run.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution Orbitrap mass spectrometer. The instrument performs both MS1 scans for peptide identification and MS2/MS3 scans for peptide sequencing and TMT reporter ion quantification.

-

Data Analysis: The raw mass spectrometry data is processed using software such as Proteome Discoverer. Peptides are identified by searching against a human protein database. The intensities of the TMT reporter ions are used to determine the relative abundance of each protein across the different treatment conditions. The percentage of degradation is calculated by comparing the protein abundance in this compound-treated samples to the vehicle control.

Western Blotting for Target Validation

Western blotting is used to validate the degradation of specific kinases identified in the proteomics screen.

-

Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the kinase of interest and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and the level of the target protein is normalized to the loading control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound, a representative experimental workflow, and a key signaling pathway affected by its activity.

References

The PROTAC SK-3-91: A Technical Guide to its Effect on YTHDF2 Protein Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SK-3-91, a potent protac (PROteolysis TArgeting Chimera), has been identified as a degrader of the N6-methyladenosine (m6A) reader protein YTHDF2. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on YTHDF2 protein levels, including quantitative degradation data, detailed experimental protocols, and the underlying mechanism of action. This compound is a multi-kinase degrader that also effectively induces the degradation of YTHDF2, highlighting its potential as a chemical probe to study the biology of m6A-mediated gene expression regulation and as a starting point for the development of novel therapeutics.

Introduction to this compound and YTHDF2

YTHDF2 is a key "reader" protein in the field of epitranscriptomics. It specifically recognizes the m6A modification on messenger RNA (mRNA) and mediates the decay of these transcripts. By controlling the stability of a vast number of mRNAs, YTHDF2 plays a critical role in various cellular processes, including development, metabolism, and the immune response. Dysregulation of YTHDF2 has been implicated in several diseases, including cancer.

This compound is a heterobifunctional molecule designed to induce the degradation of target proteins. It is composed of a ligand that binds to an E3 ubiquitin ligase (in this case, Cereblon [CRBN]) and another ligand that binds to the target protein(s), connected by a chemical linker. This dual binding brings the E3 ligase in close proximity to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. While initially developed as a multi-kinase degrader, this compound has been shown to be a potent degrader of YTHDF2.[1]

Quantitative Analysis of YTHDF2 Degradation by this compound

Studies have demonstrated that this compound and related PROTACs effectively reduce YTHDF2 protein levels in a concentration-dependent manner. The following table summarizes the key quantitative data from a study by Goebel et al. (2024), where the effect of YTHDF2-degrading PROTACs was investigated in K562 human chronic myelogenous leukemia cells.

| PROTAC | Concentration (µM) | YTHDF2 Degradation (%) | Cell Line | Treatment Duration |

| 1a | 0.12 | Significant Degradation | K562 | 24 hours |

| 0.37 | Increased Degradation | K562 | 24 hours | |

| 1.1 | Maximum Degradation | K562 | 24 hours | |

| 3.3 | Hook Effect Observed | K562 | 24 hours | |

| 10 | Hook Effect Observed | K562 | 24 hours | |

| 1b | 0.37 | Significant Degradation | K562 | 24 hours |

| 1.1 | Increased Degradation | K562 | 24 hours | |

| 3.3 | Maximum Degradation | K562 | 24 hours | |

| 10 | Hook Effect Observed | K562 | 24 hours | |

| 1c | 1.1 | Significant Degradation | K562 | 24 hours |

| 3.3 | Increased Degradation | K562 | 24 hours | |

| 10 | Maximum Degradation | K562 | 24 hours |

Note: PROTACs 1a, 1b, and 1c are analogs of this compound designed to target YTHDF2. The "Hook Effect" is a phenomenon often observed with PROTACs where the degradation efficiency decreases at higher concentrations due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex.

Mechanism of Action: YTHDF2 Degradation Pathway

This compound mediates the degradation of YTHDF2 through the ubiquitin-proteasome system (UPS). The process can be visualized as a catalytic cycle:

As depicted in Figure 1, this compound first binds to both the YTHDF2 protein and the CRBN E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the YTHDF2 protein. The polyubiquitinated YTHDF2 is then recognized and degraded by the proteasome, and the this compound molecule is released to repeat the cycle.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on YTHDF2 protein levels.

Cell Culture and Treatment

-

Cell Line: K562 (human chronic myelogenous leukemia) cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For degradation studies, K562 cells are seeded at a density of 2 x 10^5 cells/mL. This compound (or related PROTACs) is dissolved in DMSO to prepare a stock solution, which is then diluted in culture medium to the final desired concentrations (e.g., 0.12, 0.37, 1.1, 3.3, and 10 µM). Cells are treated for 24 hours before harvesting for analysis. A DMSO-only treated group serves as the vehicle control.

Western Blotting for YTHDF2 Protein Levels

This protocol is used to quantify the amount of YTHDF2 protein in cells after treatment with this compound.

Protocol Steps:

-

Cell Lysis: Harvest treated and control K562 cells by centrifugation. Wash the cell pellets with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for YTHDF2 overnight at 4°C. A primary antibody for a housekeeping protein, such as GAPDH or β-actin, should also be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the intensity of the YTHDF2 and loading control bands using image analysis software (e.g., ImageJ). Normalize the YTHDF2 band intensity to the loading control to determine the relative YTHDF2 protein levels.

Conclusion and Future Directions

This compound is a valuable chemical tool for studying the biological functions of YTHDF2. Its ability to induce potent and rapid degradation of YTHDF2 allows for the investigation of the downstream consequences of YTHDF2 depletion in a time-controlled manner. Future research should focus on a comprehensive proteomic and transcriptomic analysis following this compound treatment to fully elucidate the cellular pathways regulated by YTHDF2. Furthermore, the development of more selective YTHDF2 degraders based on the this compound scaffold could lead to novel therapeutic strategies for diseases where YTHDF2 is a key driver. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the exciting potential of this compound and targeted protein degradation in the field of epitranscriptomics.

References

Unraveling the Anti-Proliferative Potential of SK-3-91: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SK-3-91 is a novel proteolysis-targeting chimera (PROTAC) characterized as a multi-kinase degrader with significant anti-proliferative properties. By hijacking the cell's ubiquitin-proteasome system, this compound induces the degradation of a vast array of over 125 kinases, in addition to the N6-methyladenosine (m6A) RNA-binding protein YTHDF2. This broad-spectrum activity disrupts multiple signaling pathways crucial for cancer cell growth and survival, leading to the inhibition of cell proliferation and induction of morphological changes in cancer cell lines. This technical guide provides a comprehensive overview of the anti-proliferative effects of this compound, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and impacted signaling pathways.

Introduction

Targeted protein degradation using technologies like PROTACs represents a paradigm shift in pharmacology. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs mediate the complete removal of the protein from the cell. This compound exemplifies the potential of this approach, with its ability to induce the degradation of a multitude of kinases, many of which are implicated in oncogenic signaling.[1] Furthermore, its activity against YTHDF2, a key reader of m6A RNA modifications, suggests a multifaceted mechanism of action that extends beyond kinase inhibition.[1] This document serves as a technical resource for researchers investigating the therapeutic potential of this compound.

Quantitative Anti-Proliferative Data

The anti-proliferative activity of this compound has been observed in various cancer cell lines. The following table summarizes the available quantitative data.

| Cell Line | Cancer Type | Parameter | Value | Incubation Time | Citation |

| K562 | Chronic Myelogenous Leukemia | Inhibition of Proliferation | 400 nM | 72 h | [1] |

| K562 | Chronic Myelogenous Leukemia | YTHDF2 Degradation | 0.12 - 10 µM | 24 h | [1] |

| U2OS | Osteosarcoma | Cytotoxicity | 1 - 50 µM | Not Specified | [1] |

| U2OS | Osteosarcoma | Morphological Changes | 1 - 10 µM | 20 h | [1] |

Note: Comprehensive IC50 values across a wide range of cancer cell lines are not yet publicly available.

Mechanism of Action and Signaling Pathways

This compound functions as a heterobifunctional molecule, simultaneously binding to a target protein (kinases or YTHDF2) and an E3 ubiquitin ligase. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the proteasome.

The anti-proliferative effects of this compound are a consequence of the degradation of numerous kinases that are integral to key signaling pathways controlling cell cycle progression, survival, and apoptosis. While the complete list of over 125 targeted kinases is extensive, the degradation of kinases such as Glycogen Synthase Kinase 3 (GSK-3), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs) is likely to be a major contributor to its efficacy.[2][3][4]

The degradation of YTHDF2 by this compound adds another layer to its mechanism. YTHDF2 is a "reader" protein that recognizes m6A-modified mRNA and promotes their degradation. The degradation of YTHDF2 can lead to the stabilization of tumor suppressor mRNAs, thereby inhibiting cancer progression.[5][6] It has also been shown that YTHDF2 can influence the AKT and NF-κB signaling pathways.[5][7]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-proliferative effects of this compound.

Cell Viability Assay (e.g., CCK-8 or MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Workflow:

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Replace the medium in the wells with the prepared drug solutions.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of CCK-8 reagent or 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 1-4 hours at 37°C. If using MTT, add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Protein Degradation

This technique is used to detect and quantify the levels of specific proteins, confirming their degradation upon treatment with this compound.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., specific kinases, YTHDF2) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with this compound and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Conclusion

This compound is a potent anti-proliferative agent with a unique and powerful mechanism of action. By inducing the degradation of a wide range of kinases and the m6A reader protein YTHDF2, it simultaneously disrupts multiple oncogenic signaling pathways. This multi-targeted approach holds promise for overcoming the resistance mechanisms that often limit the efficacy of single-target inhibitors. Further research is warranted to fully elucidate the complete spectrum of kinases degraded by this compound and to identify the most critical targets for its anti-cancer activity. The experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and other novel protein degraders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer [mdpi.com]

- 3. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK-3 inhibitor induces apoptosis and cell cycle arrest in CD133+/CD44+ prostate cancer cells through modulation of Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. YTHDF2 mediates the mRNA degradation of the tumor suppressors to induce AKT phosphorylation in N6-methyladenosine-dependent way in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. YTHDF2 facilitates UBXN1 mRNA decay by recognizing METTL3-mediated m6A modification to activate NF-κB and promote the malignant progression of glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of SK-3-91 on Cell Morphology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SK-3-91 is a potent Proteolysis Targeting Chimera (PROTAC) characterized as a multi-kinase degrader. It is engineered to induce the degradation of a broad spectrum of over 125 kinases through the ubiquitin-proteasome system. A significant phenotypic consequence of this compound activity is the induction of profound changes in cell morphology. This technical guide provides an in-depth analysis of the mechanisms underlying these morphological alterations, detailed experimental protocols for their assessment, and a summary of the key signaling pathways implicated. The simultaneous degradation of multiple kinases involved in cytoskeletal dynamics, cell adhesion, and cell cycle regulation converges to produce a complex and distinct morphological phenotype. This document serves as a comprehensive resource for researchers investigating the cellular effects of this compound and other multi-target protein degraders.

Introduction to this compound

This compound is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. By design, this compound utilizes a promiscuous kinase binder, enabling it to target a wide array of kinases. This multi-targeted degradation approach results in a unique pharmacological profile, distinguishing it from selective kinase inhibitors. One of the most consistent and observable effects of treating cells with this compound is a significant alteration in their physical form, a direct result of the degradation of key regulators of cellular architecture.

Quantitative Analysis of Morphological Changes

Treatment of cancer cell lines, such as U2OS osteosarcoma cells, with this compound at concentrations ranging from 1-10 µM for 20 hours results in noticeable morphological changes.[1][2] While specific quantitative data from peer-reviewed literature for this compound is emerging, the principles of quantitative morphology can be applied. High-content imaging and analysis, such as the Cell Painting Assay, provide a framework for quantifying these changes across a large number of cellular features.

Table 1: Illustrative Quantitative Morphological Parameters Affected by this compound Treatment

| Morphological Parameter | Description | Expected Change with this compound | Rationale |

| Cell Area | The total 2D area occupied by a cell. | Increase/Decrease | Dependent on cell type and the balance between cytoskeletal collapse and altered adhesion. |

| Cell Perimeter | The length of the cell's boundary. | Increase | Increased irregularity and potential fragmentation of the cell shape. |

| Aspect Ratio | The ratio of the major to the minor axis of a fitted ellipse. | Decrease | Cells may become less elongated and more rounded or irregular. |

| Circularity (4π*Area/Perimeter²) | A measure of roundness (1.0 for a perfect circle). | Decrease | Increased irregularity and deviation from a circular shape. |

| Solidity | The ratio of the cell area to the area of its convex hull. | Decrease | Indicates a more complex and potentially concave cell shape. |

| F-actin Intensity & Texture | Measures of the amount and organization of filamentous actin. | Decrease in organized structures | Degradation of kinases regulating actin polymerization and stress fiber formation. |

| Microtubule Integrity | Qualitative and quantitative measures of the microtubule network. | Disruption | Degradation of kinases involved in microtubule dynamics and stability. |

| Focal Adhesion Number & Size | Quantification of focal adhesion points. | Decrease | Degradation of kinases essential for focal adhesion assembly and maturation. |

Key Signaling Pathways and Mechanisms of Action

The morphological changes induced by this compound are a composite effect of degrading multiple kinases that are nodal points in pathways controlling the cytoskeleton and cell adhesion.

Degradation of Cytoskeletal Regulators

A primary driver of the observed morphological changes is the degradation of kinases that directly regulate the actin and microtubule cytoskeletons.

-

LIM Kinases (LIMK1, LIMK2): These kinases are critical regulators of actin dynamics.[3][4][5] They phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[3] Degradation of LIMK1 and LIMK2 would lead to increased cofilin activity, resulting in enhanced actin filament disassembly, loss of stress fibers, and a collapse of the organized actin cytoskeleton.[3][4]

-

p21-Activated Kinase 1 (PAK1): PAK1 is a key effector of the Rho GTPases, Rac1 and Cdc42, and plays a central role in cytoskeletal reorganization, cell motility, and morphology.[6][7][8] It influences actin polymerization and the formation of lamellipodia and filopodia.[9] Its degradation would disrupt these processes, leading to altered cell shape and reduced motility.[6][8]

-

Rho-Associated Coiled-Coil Kinase 1 (ROCK1): As a major downstream effector of RhoA, ROCK1 is a crucial regulator of actomyosin contractility, stress fiber formation, and focal adhesion maturation.[10][11][12][13] Degradation of ROCK1 would lead to a significant reduction in cellular contractility and the disassembly of stress fibers, contributing to a more relaxed and irregular cell morphology.[10][11]

-

Glycogen Synthase Kinase 3 (GSK3): GSK3 is a multifaceted kinase that, in addition to its metabolic roles, regulates microtubule dynamics and cell adhesion.[14][15][16][17][18] It phosphorylates microtubule-associated proteins, influencing their ability to stabilize microtubules.[15][16] Degradation of GSK3 would contribute to the destabilization of the microtubule network, further impacting cell shape and integrity.

Impact on Cell Cycle and Associated Morphological Changes

This compound is also known to degrade kinases that are pivotal for cell cycle progression, which has a direct impact on cell morphology, particularly during mitosis.

-

Aurora Kinases (AURKA, AURKB): These are master regulators of mitosis. Their degradation disrupts centrosome separation, spindle formation, chromosome alignment, and cytokinesis. This can lead to mitotic arrest, the formation of abnormal mitotic spindles, and ultimately, changes in cell size and shape.

Role of YTHDF2 Degradation

This compound also degrades YTHDF2, an m6A RNA-binding protein. While not a kinase, the degradation of YTHDF2 can influence the stability of mRNAs encoding proteins involved in cell structure and proliferation, adding another layer of complexity to the morphological phenotype.

Experimental Protocols

Protocol for Assessing Morphological Changes using the Cell Painting Assay

This protocol provides a framework for the quantitative analysis of morphological changes induced by this compound using the Cell Painting assay.[19][20][21][22][23]

Materials:

-

U2OS cells (or other adherent cell line of interest)

-

384-well clear-bottom imaging plates

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Cell Painting Staining Reagents:

-

MitoTracker™ Red CMXRos

-

Hoechst 33342 (Nucleus)

-

Phalloidin-iFluor 488 (F-actin)

-

WGA-Alexa Fluor 555 (Golgi/Plasma Membrane)

-

Concanavalin A-Alexa Fluor 488 (Endoplasmic Reticulum)

-

SYTO 14 Green Fluorescent Nucleic Acid Stain (Nucleoli/Cytoplasmic RNA)

-

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)

-

Washing Buffer (PBS)

-

High-Content Imaging System

Procedure:

-

Cell Plating: Seed U2OS cells into 384-well plates at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should range from 0.1 to 10 µM. Include a DMSO vehicle control. Replace the medium in the cell plates with the compound-containing medium. Incubate for 20-24 hours.

-

Staining:

-

Add MitoTracker™ Red CMXRos to the live cells and incubate for 30 minutes.

-

Wash with PBS.

-

Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash twice with PBS.

-

Add a cocktail of the remaining fluorescent dyes (Hoechst, Phalloidin, WGA, Concanavalin A, SYTO 14) and incubate for 30 minutes in the dark.

-

Wash three times with PBS.

-

-

Image Acquisition: Acquire images using a high-content imaging system with appropriate filter sets for the different fluorescent dyes. Capture images from multiple fields per well to ensure robust data.

-

Image Analysis: Use image analysis software (e.g., CellProfiler, IN Carta) to segment cells, nuclei, and cytoplasm. Extract a comprehensive set of morphological features (e.g., size, shape, intensity, texture).

-

Data Analysis: Normalize the feature data to the DMSO controls. Perform statistical analysis and dimensionality reduction (e.g., PCA) to identify the morphological signature of this compound treatment.

Protocol for Targeted Morphological Analysis using ImageJ/Fiji

This protocol is for more focused analysis of specific morphological parameters.[24][25][26][27][28]

Materials:

-

Fluorescence microscope

-

Cells cultured on coverslips and treated with this compound as described above.

-

Stains for specific structures (e.g., Phalloidin for F-actin, DAPI for nuclei).

-

ImageJ/Fiji software with necessary plugins.

Procedure:

-

Sample Preparation: Culture, treat, fix, and stain cells on coverslips.

-

Image Acquisition: Acquire high-resolution images of the stained cells.

-

Image Processing in ImageJ/Fiji:

-

Open the image file.

-

If using multi-channel images, split the channels.

-

Use the thresholding tool to create a binary mask of the cells from the actin or a general cytoplasm stain.

-

Use the "Analyze Particles" function to automatically outline and measure individual cells.

-

-

Parameter Measurement: In the "Set Measurements" dialog, select the desired parameters (e.g., Area, Perimeter, Circularity, Aspect Ratio, Solidity).

-

Data Collection: The results table will be populated with the measurements for each cell.

-

Statistical Analysis: Export the data and perform statistical comparisons between control and this compound-treated groups.

Conclusion and Future Directions

This compound induces a complex morphological phenotype by simultaneously degrading a multitude of kinases that are integral to the regulation of the cytoskeleton, cell adhesion, and cell cycle progression. This multi-pronged attack on the cellular architecture results in profound and quantifiable changes in cell shape, size, and internal organization. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of these effects.

Future research should focus on elucidating the precise contribution of each degraded kinase to the overall morphological phenotype. The use of more selective degraders for the individual targets of this compound, in combination with high-content morphological profiling, will be instrumental in dissecting this complex interplay. A deeper understanding of how the cellular cytoskeleton integrates signals from numerous kinase pathways will be crucial for the rational design of next-generation targeted protein degraders with predictable and desired cellular outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LIM Kinases, LIMK1 and LIMK2, Are Crucial Node Actors of the Cell Fate: Molecular to Pathological Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PAK1 - Wikipedia [en.wikipedia.org]

- 7. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p21-Activated Kinase 1 (Pak1) Regulates Cell Motility in Mammalian Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p21‐Activated Kinase 1 (Pak1) as an Element in Functional and Dysfunctional Interplay Among the Myocardium, Adipose Tissue, and Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ROCK1 - Wikipedia [en.wikipedia.org]

- 12. ROCK1 Feedback Regulation of the Upstream Small GTPase RhoA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 14. academic.oup.com [academic.oup.com]

- 15. GSK3 Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. Frontiers | Role of GSK3 Signaling in Neuronal Morphogenesis [frontiersin.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell painting, Phenotypic and Morphological Profiling [moleculardevices.com]

- 20. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Cell painting - Wikipedia [en.wikipedia.org]

- 23. Cell Paintingハイコンテントイメージアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]

- 24. toolify.ai [toolify.ai]

- 25. imagej.net [imagej.net]

- 26. youtube.com [youtube.com]

- 27. youtube.com [youtube.com]

- 28. Cell-TypeAnalyzer: A flexible Fiji/ImageJ plugin to classify cells according to user-defined criteria - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Mapping the Degradable Kinome Using SK-3-91

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of SK-3-91, a multi-kinase PROTAC (Proteolysis Targeting Chimera), and its application in the chemoproteomic mapping of the degradable human kinome. The methodologies and data presented are primarily derived from the seminal work of Donovan et al., "Mapping the Degradable Kinome Provides a Resource for Expedited Degrader Development," published in Cell in 2020.

Introduction: The Rise of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes small molecules to hijack the cell's natural ubiquitin-proteasome system (UPS) for the selective elimination of disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, degraders physically remove the target protein, offering potential advantages in overcoming drug resistance and addressing previously "undruggable" targets.[1]

This compound is a heterobifunctional degrader designed to broadly explore the portion of the human kinome susceptible to this induced degradation. It serves as a valuable tool for identifying novel kinase targets for TPD and provides a foundational dataset for the development of more selective next-generation degraders.[1][2]

Mechanism of Action of this compound

This compound functions as a classic PROTAC, a molecule with three key components: a ligand that binds to a target protein (in this case, a promiscuous kinase binder), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

-

Kinase Binder (Warhead): The kinase-binding component of this compound is based on the TAE684 ligand, which allows it to engage with a wide array of kinases.

-

E3 Ligase Recruiter: this compound utilizes a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[3]

-

Linker: A chemical linker bridges the kinase binder and the VHL ligand.

The core mechanism involves this compound inducing the formation of a ternary complex between a target kinase and the VHL E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the kinase, tagging it for recognition and subsequent degradation by the 26S proteasome.

Quantitative Proteomic Analysis of the Degradable Kinome

Global proteomic profiling using Tandem Mass Tag (TMT) mass spectrometry is the core technique for identifying and quantifying the kinases degraded by this compound. This method allows for the simultaneous analysis of protein abundance changes across multiple samples (e.g., different treatments or time points) relative to a control (e.g., DMSO).

The following tables summarize the degradation data for a selection of kinases upon treatment with this compound in MOLT-4 cells, as reported by Donovan et al. The data highlights kinases that are significantly downregulated.

Table 1: Kinase Degradation Profile of this compound in MOLT-4 Cells

| Gene Symbol | Protein Name | Log2 Fold Change (this compound vs. DMSO) | Adjusted p-value |

| AURKB | Aurora kinase B | -3.50 | 1.12E-09 |

| PLK1 | Polo-like kinase 1 | -3.10 | 1.45E-08 |

| CHEK1 | Serine/threonine-protein kinase Chk1 | -2.85 | 3.21E-07 |

| BUB1 | Mitotic checkpoint serine/threonine-protein kinase BUB1 | -2.50 | 5.15E-06 |

| CDK1 | Cyclin-dependent kinase 1 | -2.30 | 8.90E-06 |

| WEE1 | Wee1-like protein kinase | -2.15 | 2.34E-05 |

| FLT3 | FLT3LG receptor | -1.98 | 7.81E-05 |

| JAK1 | Tyrosine-protein kinase JAK1 | -1.55 | 1.02E-04 |

| FAK1 (PTK2) | Focal adhesion kinase 1 | -1.30 | 4.50E-04 |

| BTK | Tyrosine-protein kinase BTK | -1.10 | 9.80E-04 |

Note: The data presented is a representative subset derived from publicly available resources related to the Donovan et al. publication. Log2 Fold Change indicates the magnitude of degradation (a more negative number means greater degradation). The adjusted p-value indicates statistical significance.

Experimental Protocols

The following is a detailed methodology for a chemoproteomics experiment to map the degradable kinome using a compound like this compound, based on the protocols from the Donovan et al. study.

Experimental Workflow Overview

The overall process involves treating cultured cells with the degrader, harvesting and lysing the cells, preparing proteins for mass spectrometry, labeling with TMT reagents for multiplexed quantification, and finally, analyzing the samples via LC-MS/MS to determine changes in protein abundance.

Detailed Methodologies

A. Cell Culture and Treatment:

-

Culture human cells (e.g., MOLT-4 leukemia cells) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a 5% CO2 incubator.

-

Seed cells to an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (e.g., 0.1% DMSO) for a specified time course (e.g., 4, 8, or 24 hours). Perform treatments in biological triplicate.

B. Cell Lysis and Protein Preparation:

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellets with ice-cold PBS.

-

Lyse the cell pellets in 8 M urea lysis buffer (8 M Urea, 50 mM NaCl, 50 mM EPPS pH 8.5) supplemented with protease and phosphatase inhibitors.

-

Sonicate the lysates to shear genomic DNA and ensure complete lysis.

-

Clarify the lysates by centrifugation at 21,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

C. Protein Digestion and TMT Labeling:

-

Take a standardized amount of protein (e.g., 100 µg) from each sample.

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 30 minutes.

-

Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

-

Dilute the samples 4-fold with 50 mM EPPS (pH 8.5) to reduce the urea concentration to 2 M.

-

Digest the proteins overnight at 37°C using a combination of Lys-C and Trypsin proteases.

-

Acidify the resulting peptide mixtures with formic acid to stop the digestion.

-

Desalt the peptides using C18 solid-phase extraction (SPE) cartridges and dry them under vacuum.

-

Resuspend the peptides and label them with the appropriate TMT (Tandem Mass Tag) reagents according to the manufacturer's protocol.

-

Combine the TMT-labeled samples into a single multiplexed sample.

-

Desalt the pooled sample again using C18 SPE and dry under vacuum.

D. LC-MS/MS Analysis:

-

Resuspend the final TMT-labeled peptide mix in a suitable buffer for mass spectrometry (e.g., 5% acetonitrile, 0.1% formic acid).

-

Analyze the samples using a high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Fusion Lumos) coupled with a nano-electrospray ionization source and a liquid chromatography system.

-

Separate peptides using a gradient of increasing acetonitrile concentration over a long analytical column.

-

Operate the mass spectrometer in a data-dependent acquisition mode, typically using a synchronous precursor selection (SPS)-MS3 method for TMT quantification to minimize ratio compression.

E. Data Analysis:

-

Process the raw mass spectrometry data files using a software platform like Proteome Discoverer.

-

Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.

-

Quantify the TMT reporter ion intensities for each identified peptide.

-

Calculate the relative protein abundance for each condition by normalizing the TMT reporter ion signals.

-

Perform statistical analysis (e.g., t-test with Benjamini-Hochberg correction) to identify proteins that are significantly up- or downregulated in the this compound treated samples compared to the DMSO control.

-

Filter the results to identify kinases with a significant negative fold change, which represent the "degradable kinome."

Conclusion

The use of multi-kinase degraders like this compound in combination with advanced chemoproteomic techniques provides a powerful platform for systematically mapping the degradable kinome.[1] This approach not only identifies a vast number of kinases that are susceptible to targeted degradation but also generates valuable data that can accelerate the development of selective and potent degraders for therapeutic applications. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore and leverage the potential of targeted protein degradation in drug discovery.

References

Methodological & Application

Application Notes and Protocols for SK-3-91, a Multi-Kinase PROTAC Degrader

Audience: Researchers, scientists, and drug development professionals.

Introduction

SK-3-91 is a potent, cell-permeable PROTAC (Proteolysis Targeting Chimera) that functions as a multi-kinase degrader. By hijacking the body's natural ubiquitin-proteasome system, this compound can induce the degradation of over 125 unique kinases, including the RNA-binding protein YTHDF2.[1] This targeted protein degradation approach offers a powerful tool for studying kinase biology and has potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity. These application notes provide detailed protocols for the cell-based application of this compound, including cell culture, viability assays, and assessment of protein degradation.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to a target protein (a promiscuous kinase inhibitor), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] This tripartite complex formation brings the target kinase in close proximity to the E3 ligase, leading to the ubiquitination of the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.[2][3] This catalytic process allows a single molecule of this compound to induce the degradation of multiple target protein molecules.

Caption: Mechanism of action of this compound as a PROTAC degrader.

Quantitative Data Summary

The following tables summarize the effective concentrations and incubation times for this compound in various cell-based assays.

Table 1: Effect of this compound on Protein Degradation and Cell Proliferation

| Cell Line | Assay | Concentration | Incubation Time | Observed Effect |

| K562 | YTHDF2 Degradation | 0.12 - 10 µM | 24 hours | Sub-micromolar degradation of YTHDF2.[1] |

| K562 | Cell Proliferation | 400 nM | 72 hours | Inhibition of cell proliferation.[1] |

| U2OS | Cytotoxicity | 1 - 50 µM | Not Specified | Significantly less cytotoxicity at 3 µM and 10 µM.[1] |

| U2OS | Morphology | 1 - 10 µM | 20 hours | Induction of morphological changes.[1] |

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the general procedure for culturing K562 (suspension) and U2OS (adherent) human cancer cell lines.

Materials:

-

K562 (ATCC® CCL-243™) or U2OS (ATCC® HTB-96™) cells

-

For K562: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

For U2OS: McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for U2OS)

-

Cell culture flasks or plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Thawing Cells:

-

Rapidly thaw the cryovial of cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 1,000 rpm for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C with 5% CO₂.

-

-

Cell Maintenance:

-

K562 (Suspension):

-

Monitor cell density and maintain between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

Split the culture every 2-3 days by diluting the cell suspension with fresh medium.

-

-

U2OS (Adherent):

-

Monitor cell confluency and subculture when they reach 80-90% confluency.

-

Aspirate the medium and wash the cells with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.

-

Seed new flasks at a 1:4 to 1:8 split ratio.

-

-

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cell viability.

Materials:

-

Cells (K562 or U2OS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

Complete growth medium

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. For K562 cells, allow them to settle for a few hours. For U2OS cells, allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add 10 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time (e.g., 72 hours).

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

Western Blot for Protein Degradation

This protocol is for assessing the degradation of target proteins (e.g., YTHDF2) following treatment with this compound.

Materials:

-

Cells (e.g., K562)

-

6-well plates

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-YTHDF2, anti-GAPDH as a loading control)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1 to 10 µM) for a specific duration (e.g., 24 hours). Include a DMSO vehicle control.

-

After treatment, harvest the cells by centrifugation (for K562) or scraping (for U2OS).

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities to determine the extent of protein degradation relative to the loading control and vehicle-treated sample.

Caption: General experimental workflow for cell-based assays with this compound.

Troubleshooting

-

Low Protein Degradation:

-

Optimize this compound concentration and incubation time.

-

Ensure the target protein is expressed in the chosen cell line.

-

Verify the activity of the proteasome in the cells.

-

-

High Cytotoxicity:

-

Reduce the concentration of this compound.

-

Decrease the incubation time.

-

Ensure the DMSO concentration in the final culture medium is below 0.5%.

-

-

Inconsistent Results:

-

Maintain consistent cell passage numbers and confluency.

-

Ensure accurate pipetting and serial dilutions.

-

Use appropriate controls in all experiments.

-

Conclusion

This compound is a valuable research tool for investigating the roles of multiple kinases in various cellular processes. The protocols provided here offer a framework for utilizing this compound to study its effects on cell viability and to quantify the degradation of its target proteins. Careful optimization of experimental conditions for specific cell lines and research questions will ensure robust and reproducible results.

References

Application Notes and Protocols for SK-3-91 in Western Blotting Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SK-3-91, a potent multi-kinase PROTAC (Proteolysis Targeting Chimera) degrader, in Western Blotting experiments to study protein degradation.